molecular formula C25H21FN2O6S B2628544 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 866591-18-6

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2628544
CAS RN: 866591-18-6
M. Wt: 496.51
InChI Key: ZEZPYBRCHJOSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C25H21FN2O6S/c1-33-21-11-9-17(13-22(21)34-2)27-24(29)15-28-14-23(35(31,32)18-6-4-3-5-7-18)25(30)19-12-16(26)8-10-20(19)28/h3-14H,15H2,1-2H3,(H,27,29) . This provides a detailed description of the compound’s molecular structure.

Scientific Research Applications

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) have been highlighted for their efficacy in degrading acetaminophen (ACT) from aqueous media, leading to various kinetics, mechanisms, and by-products. The study of ACT by-products, their biotoxicity, degradation pathways, and the prediction of reactive sites in the ACT molecule via the Fukui function, provides valuable insights. This research contributes to enhancing the degradation of ACT by AOP systems, demonstrating the potential of similar compounds in environmental remediation efforts (Qutob et al., 2022).

Enzymatic Degradation of Organic Pollutants

The enzymatic approach has shown promise in the degradation/transformation of various organic pollutants, with enzymes like laccases and peroxidases being utilized in the presence of redox mediators. This method enhances the degradation efficiency of recalcitrant compounds, offering an innovative solution for the treatment of aromatic compounds in industrial effluents/wastewater. This advancement signifies the role of similar chemical compounds in augmenting enzymatic degradation processes (Husain & Husain, 2007).

Treatment of Acetaminophen Micropollutants

Acetaminophen (ACT) is increasingly present in natural water environments, transforming into various intermediates based on environmental conditions. The review focuses on the occurrences, toxicities, removal technologies, and transformation pathways of ACT in different environmental compartments. Highlighting the challenges in monitoring, detecting, and treating ACT and its by-products, this research underscores the importance of tertiary treatment systems like advanced oxidation in removing toxic metabolites of ACT, thus protecting the ecosystem (Vo et al., 2019).

Synthetic Approaches and Applications

Exploration of synthetic methods for creating compounds with similar structures provides a foundation for developing new materials with potential applications in various domains, including pharmaceuticals, materials science, and environmental science. For instance, practical synthesis techniques for key intermediates demonstrate the ongoing efforts to develop efficient and scalable production methods for compounds with complex structures, paving the way for their application in the creation of novel therapeutic agents or materials (Qiu et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s crucial to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O6S/c1-33-21-11-9-17(13-22(21)34-2)27-24(29)15-28-14-23(35(31,32)18-6-4-3-5-7-18)25(30)19-12-16(26)8-10-20(19)28/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZPYBRCHJOSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

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